molecular formula C10H16N2 B3107943 2,6-diethylbenzene-1,4-diamine CAS No. 1630-11-1

2,6-diethylbenzene-1,4-diamine

Cat. No.: B3107943
CAS No.: 1630-11-1
M. Wt: 164.25 g/mol
InChI Key: KEEQZNSCYCPKOJ-UHFFFAOYSA-N
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Description

2,6-Diethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It consists of a benzene ring substituted with two ethyl groups at the 2 and 6 positions and two amino groups at the 1 and 4 positions. This compound is a derivative of benzene and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diethylbenzene-1,4-diamine typically involves the alkylation of benzene with ethylene to produce diethylbenzene, followed by nitration and reduction steps to introduce the amino groups. The general synthetic route can be summarized as follows:

  • Alkylation: : Benzene is alkylated with ethylene in the presence of a catalyst to produce diethylbenzene. [ \text{C}_6\text{H}_6 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]

  • Nitration: : Diethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions. [ \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 + 2\text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2(\text{NO}_2)_2 + 2\text{H}_2\text{O} ]

  • Reduction: : The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst. [ \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2(\text{NO}_2)_2 + 6\text{H}_2 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2(\text{NH}_2)_2 + 4\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, shape-selective zeolite catalysts can be employed to increase the selectivity for the desired isomer .

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Further reduced amines or hydrogenated products.

    Substitution: Acylated or alkylated derivatives of the original compound.

Scientific Research Applications

2,6-Diethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diethylbenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications. The compound can act as a nucleophile in various reactions, targeting electrophilic sites on other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.

    2,5-Diethylbenzene-1,4-diamine: Isomer with ethyl groups at different positions.

    N,N-Diethyl-1,4-phenylenediamine: Contains diethyl groups on the amino nitrogen atoms.

Uniqueness

2,6-Diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. The presence of ethyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

2,6-diethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQZNSCYCPKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436226
Record name 2,6-diethyl-para-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-11-1
Record name 2,6-diethyl-para-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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